1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
The compound is a derivative of piperidine and is known to be used in the synthesis of gpr119 selective agonists , which are patented as anti-obesity drugs .
Mode of Action
The compound, being a derivative of piperidine, likely interacts with its targets through the piperidine ring structure. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
Given its use in the synthesis of gpr119 agonists , it may indirectly influence the pathways regulated by GPR119, such as glucose homeostasis and lipid metabolism .
Result of Action
As a precursor in the synthesis of gpr119 agonists , it may contribute to the effects of these agonists, which include enhancing glucose-dependent insulin and GLP-1 secretion, and reducing food intake .
Action Environment
The boc group’s addition and removal are influenced by factors such as the presence of a base or strong acids, and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of Boc-protected compounds . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will produce the free amine.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl derivatives of amino acids: These compounds also feature a Boc protecting group and are used in peptide synthesis.
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Similar in structure and used in dynamic kinetic resolution reactions.
Uniqueness
1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid is unique due to its specific structure, which combines a piperidine ring with a cyclohexyl group and a Boc-protected amine. This combination of features makes it particularly useful in the synthesis of complex organic molecules and in various research applications.
Properties
IUPAC Name |
4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHJZAWKPOYZNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589220 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273378-16-8 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.